molecular formula C8H17ClO2S B13641437 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane

1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane

Cat. No.: B13641437
M. Wt: 212.74 g/mol
InChI Key: RCITUUAKZJRNDE-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is an organic compound with a unique structure that includes a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfonyl)-2,2-dimethylbutane. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ethylsulfonyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydrocarbons or modified sulfonyl compounds.

Scientific Research Applications

1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Industrial Chemistry: Employed in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a dimethylbutane backbone.

    1-Chloro-4-(ethylsulfonyl)benzene: Similar structure but with a benzene ring instead of a dimethylbutane backbone.

Uniqueness

1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is unique due to its combination of a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

1-chloro-4-ethylsulfonyl-2,2-dimethylbutane

InChI

InChI=1S/C8H17ClO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

RCITUUAKZJRNDE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCC(C)(C)CCl

Origin of Product

United States

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